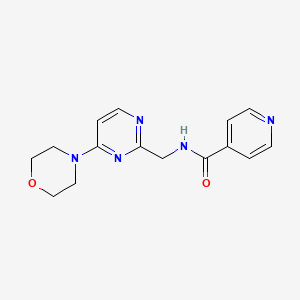
N-((4-morpholinopyrimidin-2-yl)methyl)isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((4-morpholinopyrimidin-2-yl)methyl)isonicotinamide is a useful research compound. Its molecular formula is C15H17N5O2 and its molecular weight is 299.334. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-((4-morpholinopyrimidin-2-yl)methyl)isonicotinamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article delves into its biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H15N5O, with a molecular weight of approximately 241.28 g/mol. The compound features a morpholine substituent linked to a pyrimidine ring, which is essential for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C12H15N5O |
| Molecular Weight | 241.28 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO |
This compound has been studied for its role as an inhibitor of specific enzymes, particularly those involved in lipid metabolism. The compound's structure allows it to interact with target proteins through hydrogen bonding and hydrophobic interactions, which enhances its inhibitory potency.
In Vitro Studies
Research has demonstrated that this compound exhibits significant inhibitory effects on various enzymes associated with lipid signaling pathways. For instance, it has been shown to inhibit the enzyme N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD), which is involved in the biosynthesis of bioactive lipids.
In a study assessing the SAR of related compounds, modifications to the morpholine group resulted in increased potency against NAPE-PLD. Specifically, replacing the morpholine with smaller polar groups enhanced both lipophilicity and inhibitory activity, indicating that structural optimization can lead to more effective inhibitors .
Case Studies and Research Findings
- Inhibition of NAPE-PLD : A study identified that derivatives of pyrimidine carboxamides, including this compound, showed nanomolar potency against NAPE-PLD, suggesting potential applications in modulating endocannabinoid signaling pathways .
- Impact on Lipid Levels : In cellular assays, treatment with this compound led to a significant reduction in levels of anandamide and other N-acylethanolamines in neuronal cells. This reduction was associated with altered emotional behavior in animal models, highlighting the compound's potential influence on neuropharmacological outcomes .
- Pharmacokinetics : Studies have indicated favorable pharmacokinetic properties for this compound, including good oral bioavailability and the ability to cross the blood-brain barrier (BBB). These characteristics are crucial for developing therapeutic agents targeting central nervous system disorders .
Propiedades
IUPAC Name |
N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c21-15(12-1-4-16-5-2-12)18-11-13-17-6-3-14(19-13)20-7-9-22-10-8-20/h1-6H,7-11H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKNTWHUWZFXFSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC=C2)CNC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














